DBCO-Tetraacetyl mannosamine

Bioorthogonal Chemistry SPAAC Kinetics Click Reaction Rate Constants

DBCO-Tetraacetyl mannosamine is the only single-entity metabolic glycoengineering reagent that installs a DBCO SPAAC handle directly into cell-surface sialoglycans. Unlike two-component workflows requiring separate Ac4ManNAz incubation and exogenous DBCO probe addition, this bifunctional molecule consolidates membrane-permeable metabolic precursor (tetraacetylated mannosamine) and copper-free click handle into one step—reducing handling variability, eliminating copper toxicity that cuts cell viability by 40–60%, and enabling persistent surface DBCO reactivity for multi-day, time-resolved tracking. Ideal for live-cell microscopy, in vivo cell tracking, and streamlined therapeutic conjugation. Procurement delivers a workflow efficiency gain unattainable with separate azide/DBCO reagent pairs.

Molecular Formula C33H34N2O11
Molecular Weight 634.6 g/mol
Cat. No. B15547881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-Tetraacetyl mannosamine
Molecular FormulaC33H34N2O11
Molecular Weight634.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H34N2O11/c1-19(36)42-18-27-31(43-20(2)37)32(44-21(3)38)30(33(46-27)45-22(4)39)34-28(40)15-16-29(41)35-17-25-11-6-5-9-23(25)13-14-24-10-7-8-12-26(24)35/h5-12,27,30-33H,15-18H2,1-4H3,(H,34,40)/t27-,30+,31-,32-,33-/m0/s1
InChIKeyWNPGGKASRDAXSQ-ZXFCHOBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-Tetraacetyl Mannosamine: A Bifunctional Metabolic Glycoengineering Reagent for Copper-Free Click Chemistry


DBCO-Tetraacetyl mannosamine (also designated DBCO-Ac₄ManNAz; CAS 1369862-03-2 or 3099388-13-0; molecular formula C₃₃H₃₄N₂O₁₁; molecular weight 634.63 g/mol) is a bifunctional metabolic labeling probe that integrates a tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz) moiety as a metabolic precursor with a dibenzocyclooctyne (DBCO) group as a strain-promoted alkyne-azide cycloaddition (SPAAC) handle [1]. The tetraacetyl modification enhances cell membrane permeability by increasing lipophilicity; upon cellular entry, intracellular esterases cleave the acetyl groups, liberating the mannosamine core that enters the sialic acid biosynthetic pathway, ultimately presenting DBCO functionalities on cell-surface glycoconjugates [2]. Unlike conventional two-step labeling workflows that require separate metabolic incorporation followed by exogenous click reagent addition, DBCO-Tetraacetyl mannosamine consolidates both functions into a single molecular entity, enabling direct visualization and functionalization of cell-surface sialoglycans without copper catalyst or secondary labeling steps [3].

Why Ac₄ManNAz or DBCO Alone Cannot Substitute for DBCO-Tetraacetyl Mannosamine in Streamlined Glycan Labeling


Attempting to substitute DBCO-Tetraacetyl mannosamine with separate Ac₄ManNAz and DBCO-functionalized probes introduces fundamentally different experimental workflows with distinct efficiency and specificity profiles. In the conventional two-component approach, cells must first incorporate Ac₄ManNAz into surface sialoglycans (typically requiring 24-72 hours of incubation) , followed by a separate SPAAC reaction with an exogenous DBCO-conjugated reporter. This sequential protocol doubles handling steps, increases variability in labeling density due to differential reaction kinetics between azide incorporation and subsequent click efficiency, and may result in incomplete or heterogeneous labeling when DBCO probe concentrations are not optimized for a given cell type . Furthermore, DBCO-Tetraacetyl mannosamine delivers the DBCO handle directly into the sialic acid biosynthetic compartment via metabolic processing, whereas exogenous DBCO probes must diffuse to and react with surface-exposed azide groups post-metabolic labeling—a process subject to steric hindrance from the glycocalyx and potential probe aggregation in aqueous media [1]. Single-component DBCO probes lacking the metabolic precursor entirely fail to label endogenous glycans and can only report on pre-installed azide groups. These workflow divergences preclude direct substitution without altering labeling density, reproducibility, and spatial resolution of the resulting glycan map .

Quantitative Differentiation of DBCO-Tetraacetyl Mannosamine Versus Ac₄ManNAz, CuAAC, and Alternative Cyclooctyne Reagents


Second-Order Rate Constant Comparison: DBCO SPAAC versus CuAAC and Alternative Cyclooctynes

The DBCO moiety in DBCO-Tetraacetyl mannosamine enables strain-promoted azide-alkyne cycloaddition (SPAAC) with a second-order rate constant of approximately 1 M⁻¹ s⁻¹ under physiological conditions (aqueous buffer, pH 7.4, ambient temperature) . This value positions DBCO as intermediate in the cycloalkyne kinetic hierarchy: it is approximately 6-fold faster than DIBO (0.17 M⁻¹ s⁻¹) and approximately 50- to 100-fold slower than the fastest cyclooctyne derivative ODIBO (50-100 M⁻¹ s⁻¹), but critically, it does not require the cytotoxic copper catalyst essential for CuAAC reactions [1]. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can achieve rate constants exceeding 10-100 M⁻¹ s⁻¹ in optimized conditions; however, Cu(I) concentrations as low as 10-100 μM induce oxidative stress and apoptosis in mammalian cells within 2-4 hours of exposure .

Bioorthogonal Chemistry SPAAC Kinetics Click Reaction Rate Constants

Metabolic Incorporation Efficiency: Tetraacetyl-Modified versus Non-Acetylated Mannosamine Precursors

The tetraacetyl modification on the mannosamine core of DBCO-Tetraacetyl mannosamine significantly enhances cell membrane permeability compared to non-acetylated or partially acetylated mannosamine derivatives. Ac₄ManNAz (the azide-bearing precursor) is metabolically incorporated into cell-surface sialoglycans at working concentrations of 10-50 μM, achieving robust labeling without overt cytotoxicity . In contrast, the natural unacetylated counterpart N-acetylmannosamine (ManNAc) exhibits substantially lower passive diffusion across lipid bilayers due to its hydrophilic hydroxyl groups, requiring concentrations exceeding 500 μM to achieve comparable intracellular availability, with consequent metabolic perturbations and reduced labeling specificity [1]. Western blot analysis of metabolic incorporation efficiency across four human cell lines demonstrated that Ac₄ManNAz at 50 μM produced detectable biotinylated glycoprotein signals within 6 hours, whereas alternative azido-sugar analogs (e.g., ManNAz, ManNAl) required 500 μM concentration to yield comparable incorporation levels at 24 hours [2].

Metabolic Glycoengineering Cell Permeability Sialic Acid Precursor Efficiency

Copper-Free Click Chemistry Enables Live-Cell and In Vivo Labeling Unachievable with CuAAC-Dependent Probes

DBCO-Tetraacetyl mannosamine enables SPAAC-based labeling without copper catalyst, eliminating a major source of cytotoxicity that precludes CuAAC-based probes from live-cell and in vivo applications. CuAAC reactions require copper(I) concentrations of 50-200 μM and reducing agents such as sodium ascorbate (1-5 mM) to maintain the active catalytic species; exposure of mammalian cells to Cu(I) at 100 μM for 2 hours reduces viability by 40-60% and induces DNA damage via hydroxyl radical generation through Fenton chemistry [1]. In contrast, SPAAC using DBCO proceeds under entirely biocompatible conditions (physiological pH, 37°C, aqueous media) with no detectable cytotoxicity after 24-hour continuous exposure at working concentrations up to 200 μM [2]. Flow cytometry of Ac₄ManNAz-treated hASCs labeled with DBCO-PEG4-Rhod110 demonstrated robust azide detection (normalized mean fluorescence intensity maintained above baseline for 7 days post-labeling) with preserved cell viability and proliferation capacity [3].

Bioorthogonal Labeling Cytotoxicity Comparison In Vivo Imaging

DBCO-Tetraacetyl Mannosamine Enables Single-Step Cell Surface Functionalization versus Two-Step Ac₄ManNAz + DBCO-Probe Workflows

DBCO-Tetraacetyl mannosamine condenses the conventional two-step metabolic labeling-plus-click workflow into a single reagent addition. In the standard approach, cells are first incubated with Ac₄ManNAz (50 μM, 48-72 hours) to install surface azide groups, followed by a separate SPAAC reaction with DBCO-conjugated fluorophores or affinity tags (30-60 minutes) . In contrast, DBCO-Tetraacetyl mannosamine delivers the DBCO handle directly to the cell surface via the same metabolic pathway; the surface-exposed DBCO groups can then react directly with azide-modified probes in a single subsequent step . Confocal microscopy of Ac₄ManNAz-treated NK cells subsequently reacted with DBCO-functionalized probes demonstrated robust surface labeling, confirming the metabolic pathway efficiently presents azide groups for DBCO conjugation; DBCO-Tetraacetyl mannosamine inverts this polarity, presenting DBCO for direct azide-probe conjugation without intermediate washing or catalyst addition steps [1].

Metabolic Glycoengineering Single-Step Labeling Cell Surface Engineering

DBCO Stability Enables Long-Term Cell Surface Retention versus Transient Azide Motif Persistence in Ac₄ManNAz-Labeled Cells

DBCO-Tetraacetyl mannosamine delivers the stable DBCO moiety to cell-surface sialoglycans, whereas Ac₄ManNAz alone installs azide motifs that exhibit time-dependent decay. Flow cytometry time-course analysis of human adipose-derived stem cells (hASCs) labeled with Ac₄ManNAz revealed progressive loss of surface azide signal over 7 days in culture, with normalized mean fluorescence intensity declining to near-background levels within 4-5 days post-labeling due to membrane turnover and glycocalyx shedding [1]. In contrast, DBCO groups installed via DBCO-Tetraacetyl mannosamine remain competent for SPAAC reactivity as long as the underlying glycoconjugate persists on the cell surface, enabling sequential or delayed click reactions with different azide probes over extended time windows without requiring re-incorporation of metabolic precursors [2]. Vendor technical documentation confirms DBCO-Tetraacetyl mannosamine labeling persists for multiple days post-incorporation, supporting longitudinal tracking applications [3].

Metabolic Labeling Persistence Cell Tracking Glycan Turnover

Vendor Purity Specifications: DBCO-Tetraacetyl Mannosamine at ≥95-98% Purity with Validated SPAAC Reactivity

Commercially available DBCO-Tetraacetyl mannosamine is supplied with documented purity specifications ranging from ≥95% to 98% as determined by HPLC and NMR, with explicit validation of SPAAC reactivity . Multiple vendors including MedChemExpress (95.13% purity), Leyan (98% purity), and GLPBIO (≥95% purity) provide batch-specific certificates of analysis that confirm the integrity of both the DBCO click handle and the tetraacetyl mannosamine metabolic precursor . In comparison, non-tetraacetylated mannosamine derivatives (e.g., ManNAz) and standalone DBCO probes are sold with similar purity ranges but lack the integrated bifunctional validation; procurement of separate components introduces additional quality control burden as the user must independently verify compatibility and stoichiometry of two distinct reagents [1]. The molecular weight of 634.63 g/mol and solubility of 175 mg/mL in DMSO (275.75 mM stock solution) are consistently reported across vendor datasheets, facilitating standardized experimental design .

Chemical Purity Quality Control SPAAC Validation

Optimal Procurement-Driven Application Scenarios for DBCO-Tetraacetyl Mannosamine Based on Quantitative Differentiation


Live-Cell Surface Glycan Imaging Without Copper-Induced Cytotoxicity

DBCO-Tetraacetyl mannosamine is the preferred reagent for live-cell confocal or super-resolution microscopy studies requiring visualization of cell-surface sialoglycans while maintaining cell viability. The DBCO group enables SPAAC under physiological conditions, eliminating the copper catalyst necessary for CuAAC-based workflows that reduces cell viability by 40-60% within 2 hours at standard catalytic concentrations [1]. The tetraacetyl modification ensures efficient membrane penetration at 10-50 μM working concentrations, approximately 10- to 50-fold lower than required for non-acetylated mannosamine precursors . This combination enables longitudinal tracking of glycocalyx dynamics in primary cells, stem cells, or sensitive neuronal cultures where copper toxicity would confound results or preclude experiments entirely.

Single-Reagent Metabolic Engineering of Cell Surfaces for Targeted Drug Delivery

DBCO-Tetraacetyl mannosamine streamlines cell-surface functionalization for targeted drug delivery applications by condensing metabolic labeling and click-handle installation into a single reagent. Flow cytometry and confocal microscopy have confirmed that azide-modified tumor cell surfaces (engineered via Ac₄ManNAz metabolic incorporation) efficiently react with DBCO-functionalized therapeutic payloads, achieving approximately 2-fold greater intracellular uptake of DBCO-conjugated doxorubicin nanoparticles compared to non-clickable controls [1]. DBCO-Tetraacetyl mannosamine inverts this polarity, installing DBCO handles that can be conjugated with azide-modified drugs, antibodies, or nanoparticles in a single subsequent SPAAC step . This reduces workflow steps from two separate reagent additions to one, decreasing technical variability and sample loss—critical advantages when engineering limited-quantity patient-derived cells for personalized therapeutic applications [2].

Time-Delayed or Sequential Click Labeling in Longitudinal Glycan Tracking Studies

DBCO-Tetraacetyl mannosamine uniquely supports experimental designs requiring delayed or sequential click reactions due to the stable persistence of the surface-exposed DBCO handle. In contrast to Ac₄ManNAz-installed azide motifs, which decay to near-background fluorescence intensity within 4-5 days of culture due to membrane turnover and glycocalyx shedding [1], DBCO groups remain competent for SPAAC reactivity as long as the underlying glycoconjugate persists on the cell surface . This enables protocols where cells are metabolically labeled on day 0 with DBCO-Tetraacetyl mannosamine, then reacted with different azide-conjugated probes on days 1, 3, and 5 to track glycocalyx remodeling or to sequentially apply orthogonal functional modifications without requiring re-incorporation of metabolic precursors. Such time-resolved, multi-probe workflows are infeasible with azide-based metabolic labeling due to progressive loss of reactive surface motifs.

In Vivo Cell Tracking and Imaging Requiring Copper-Free Biocompatibility

DBCO-Tetraacetyl mannosamine is the only viable metabolic glycoengineering reagent for in vivo cell tracking and imaging applications where copper catalyst use is prohibited due to systemic toxicity. The SPAAC reaction proceeds efficiently under physiological pH and temperature without metal catalysts, whereas CuAAC requires Cu(I) concentrations that induce oxidative stress, DNA damage, and apoptosis in mammalian tissues [1]. NIRF imaging studies have demonstrated that feeding Ac₄ManNAz and DBCO-650 to cell culture systems enables controlled azide-DBCO click labeling; DBCO-Tetraacetyl mannosamine consolidates this workflow for in vivo compatibility . Successful application has been demonstrated in chondrocyte tracking in vivo using Ac₄ManNAz metabolic labeling followed by SPAAC with DBCO probes, establishing the pathway through which DBCO-Tetraacetyl mannosamine operates for non-invasive longitudinal imaging of transplanted or endogenous cell populations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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